molecular formula C14H15N3O3S B2734693 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide CAS No. 2415599-00-5

4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide

Cat. No. B2734693
CAS RN: 2415599-00-5
M. Wt: 305.35
InChI Key: DROZQQOLXKTEQH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the inhibition of the activity of specific enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which results in a decrease in inflammation.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, it has been found to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide in lab experiments is its potent anti-inflammatory properties. This makes it an ideal candidate for studying the inflammatory response and the mechanisms involved in the regulation of inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the enzymes involved in the inflammatory response. Additionally, the potential use of this compound in the treatment of various inflammatory diseases in humans is an area of active research. Finally, the study of the potential side effects and toxicity of this compound is an important area of future research.
In conclusion, 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has significant potential in various scientific research fields. Its anti-inflammatory properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for the scientific community.

Synthesis Methods

The synthesis of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the reaction of 4-methylsulfonylbenzaldehyde with 4,6-dimethyl-2-nitropyrimidine, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The product is then treated with hydrochloric acid to obtain the desired compound.

Scientific Research Applications

4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

properties

IUPAC Name

4,6-dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-8-10(2)16-13(15-9)14(18)17-11-4-6-12(7-5-11)21(3,19)20/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZQQOLXKTEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methanesulfonylphenyl)-4,6-dimethylpyrimidine-2-carboxamide

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